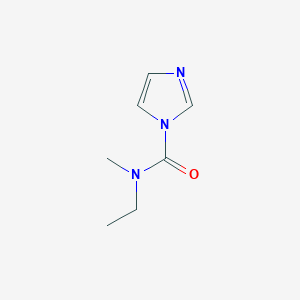
N-ethyl-N-methyl-1H-imidazole-1-carboxamide
Cat. No. B8681857
M. Wt: 153.18 g/mol
InChI Key: DOXLJTTTYVHNKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07884121B2
Procedure details


To the cooled (ice-water bath) suspension of 1,1′-carbonyldiimidazole (178.4 g, 1.10 moles) in dichloromethane (720 mL) was added N-ethylmethylamine (59.1 g, 1 mole) keeping the internal temperature below 10° C. during addition. The reaction mixture was stirred at 20-25° C. for 2-3 hours and then cooled to 0-5° C. The reaction mixture was quenched by slow addition of water (720 mL) keeping the IT<10° C. The aqueous and organic phases were separated and the aqueous phase was extracted with dichloromethane. The combined organic extracts were washed with water. The organic phase was concentrated to give N-ethyl-N-methyl-1H-imidazole-1-carboxamide (138 g). 1H NMR (CDCl3) δ7.90 (s, 1H); 7.24 (s, 1H); 7.08 (s, 1H); 3.47 (q, J=7.2 Hz, 2H); 3.07 (s, 3H); 1.27 (t, J=7.2 Hz, 3H).
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:8]1[CH:12]=[CH:11]N=[CH:9]1)([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[O:2].C(NC)C>ClCCl>[CH2:12]([N:8]([CH3:9])[C:1]([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[O:2])[CH3:11]
|
Inputs


Step One
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
178.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
720 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
59.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
22.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 20-25° C. for 2-3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
To the cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the internal temperature below 10° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
during addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0-5° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched by slow addition of water (720 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the IT<10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous and organic phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic phase was concentrated
|
Outcomes


Product
Details
Reaction Time |
2.5 (± 0.5) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(C(=O)N1C=NC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 138 g | |
| YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
